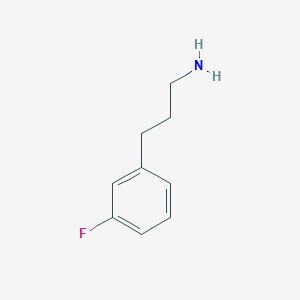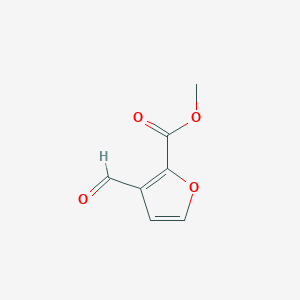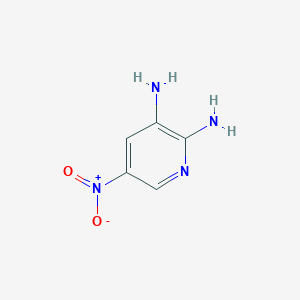
3-(3-Fluorophenyl)propan-1-amine
Übersicht
Beschreibung
3-(3-Fluorophenyl)propan-1-amine is a synthetic molecule of the substituted amphetamine class . Molecules in this class contain a phenethylamine core that consists of a phenyl ring, ethyl chain, a terminal amino (NH2) group and a methyl substitution at Rα .
Molecular Structure Analysis
The molecular formula of this compound is C9H12FN . It has a molecular weight of 153.1967 g/mol . The InChI code is 1S/C9H12FN/c1-7(11)5-8-3-2-4-9(10)6-8/h2-4,6-7H,5,11H2,1H3 .Physical And Chemical Properties Analysis
At room temperature, this compound is a liquid . It has a density of 1.0 g/cm3 and a boiling point of 208.2°C .Wissenschaftliche Forschungsanwendungen
1. Synthesis of Chromans
3-(3-Fluorophenyl)propan-1-amine can be used in the synthesis of chromans. This process involves cyclising the compound either through chromium tricarbonyl complexes or by using specific rhodium(III) cations. This synthesis method is significant for creating chroman derivatives, which have various applications in pharmaceuticals and organic chemistry (Houghton, Voyle, & Price, 1980).
2. Antibacterial and Antioxidant Properties
Research indicates that derivatives of this compound exhibit significant antibacterial activity. Specific compounds synthesized from this amine, particularly when combined with aromatic and heterocyclic aldehydes, show potential in combating bacterial infections. However, these compounds generally do not neutralize superoxide radicals, indicating limited antioxidant properties (Арутюнян et al., 2012).
3. Carbon Steel Corrosion Inhibition
Compounds synthesized from this compound, such as tertiary amines, have been studied for their ability to inhibit the corrosion of carbon steel. These amines form a protective layer on the metal surface, acting as anodic inhibitors and significantly reducing the rate of iron dissolution. This application is particularly relevant in industrial settings where corrosion resistance is crucial (Gao, Liang, & Wang, 2007).
4. Synthesis of Chiral Amines
The compound has been used in the synthesis of chiral amines, which are critical intermediates in the production of various pharmaceuticals. This synthesis involves transamination processes and has been optimized using a design of experiments approach, demonstrating the compound's versatility in creating medically relevant substances (Corti et al., 2019).
5. Development of Fluorescent Probes
This compound derivatives have been explored for their potential in developing fluorescent probes. These compounds can be modified to detect specific enantiomers of amino alcohols and metal cations, showcasing their applicability in analytical chemistry and sensor technology (Shaferov et al., 2020).
6. Pharmaceutical Research
It has been used in pharmaceutical research, particularly in the development of novel medicinal compounds and studies on drug metabolism and pharmacokinetics. This highlights the compound's significance in advancing medical science and drug discovery (Grumann et al., 2019).
Biochemische Analyse
Biochemical Properties
It is known that similar compounds in the amphetamine family act as monoamine releasers, with a higher selectivity for dopamine and norepinephrine release over serotonin .
Cellular Effects
Based on its similarity to other amphetamines, it may influence cell function by altering neurotransmitter release, impacting cell signaling pathways, and affecting gene expression .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level by binding to and influencing the activity of various biomolecules, potentially including enzymes and receptors .
Eigenschaften
IUPAC Name |
3-(3-fluorophenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7H,2,4,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUXAXYDDGXYJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide](/img/structure/B182608.png)





![1-Oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B182617.png)

![N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B182620.png)
